(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)12-15-9-6-10-19(15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFZJAOBAGHAO-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amine Coupling via Carbodiimide-Mediated Activation
A widely adopted method involves coupling (S)-2-aminopropionic acid derivatives with 1-benzyl-pyrrolidin-2-ylmethyl-N-methylamine. The carboxylic acid is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) to minimize racemization. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane (DCM) | 78% |
| Temperature | 0–5°C (activation), 25°C (coupling) | |
| Reaction Time | 2 hours (activation), 12 hours (coupling) |
This method prioritizes mild conditions to preserve the stereochemistry of the (S)-configured amino group. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >98% enantiomeric excess (ee) as confirmed by chiral HPLC.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase approaches immobilize the pyrrolidine moiety on resin, enabling iterative coupling and washing steps. Wang resin functionalized with 1-benzyl-pyrrolidin-2-ylmethylamine reacts with Fmoc-(S)-alanine-OH using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Advantages include:
-
Reduced Purification Burden : Intermediates remain bound to resin, minimizing losses.
-
Scalability : Batch sizes up to 1 kg have been reported.
| Step | Reagent | Time | Yield |
|---|---|---|---|
| Resin Loading | Wang resin, DIC, HOBt | 4 hours | 95% |
| Fmoc Deprotection | 20% Piperidine/DMF | 30 minutes | – |
| Alanine Coupling | Fmoc-(S)-Ala-OH, PyBOP, DIPEA | 6 hours | 89% |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Continuous flow systems enhance reproducibility and safety for large-scale manufacturing. A two-stage reactor setup performs:
-
In Situ Activation : (S)-2-aminopropionic acid reacts with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) at 50°C.
-
Coupling : The activated intermediate mixes with 1-benzyl-pyrrolidin-2-ylmethyl-N-methylamine in a T-shaped mixer, achieving >90% conversion in 10 minutes.
| Metric | Batch Process | Flow Process |
|---|---|---|
| Throughput | 5 kg/day | 20 kg/day |
| Purity (HPLC) | 95% | 98% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Catalytic Asymmetric Synthesis
Rhodium-catalyzed asymmetric hydrogenation of enamide precursors offers an alternative route. Using [Rh(COD)((R)-BINAP)]BF₄ as a catalyst, the method achieves 99% ee with substrate-to-catalyst ratios of 1,000:1.
| Substrate | Catalyst Loading | ee | Yield |
|---|---|---|---|
| N-Methylenamide | 0.1 mol% | 99% | 85% |
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (d, J = 7.0 Hz, 3H, CH₃), 2.59 (d, J = 4.9 Hz, 3H, NCH₃), 4.44 (m, 1H, CH-NH), 7.31–7.52 (m, 5H, Ar-H).
-
¹³C NMR : 173.8 ppm (C=O), 52.1 ppm (CH-NH).
Mass Spectrometry :
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA-3 column, hexane/isopropanol 85:15, 1.0 mL/min) resolves enantiomers with a retention time of 12.3 minutes for the (S)-isomer.
Case Studies and Comparative Analysis
Large-Scale Batch vs. Flow Synthesis
A comparative study evaluated 10 kg batches using traditional and flow methods:
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 18 hours | 2 hours |
| Yield | 75% | 92% |
| Impurity Profile | 2.5% | 0.8% |
Flow synthesis reduced solvent waste by 47% and eliminated intermediate isolation steps.
Stability Under Accelerated Conditions
Thermogravimetric analysis (TGA) revealed decomposition onset at 185°C, necessitating storage below –20°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Neurological Research:
- This compound has been investigated for its potential effects on neurotransmitter systems. Pyrrolidine derivatives are often studied for their ability to modulate neurotransmitter release, particularly in the context of dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.
-
Antidepressant Activity:
- Preliminary studies suggest that (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide may exhibit antidepressant-like effects in animal models. This is attributed to its ability to enhance synaptic transmission in specific neuronal pathways, potentially offering a new avenue for treating depressive disorders.
-
Pain Management:
- Research indicates that compounds similar to this pyrrolidine derivative may have analgesic properties. By interacting with opioid receptors or influencing pain signaling pathways, such compounds could serve as alternatives or adjuncts to traditional pain medications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Modulation | Demonstrated increased serotonin levels in treated subjects, suggesting potential antidepressant effects. |
| Study 2 | Analgesic Properties | Showed significant pain relief in animal models, indicating efficacy comparable to existing analgesics. |
| Study 3 | Cognitive Enhancement | Found improvements in memory retention and learning in subjects administered the compound, pointing towards cognitive-enhancing properties. |
Synthetic Applications
This compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its structure allows chemists to modify and create various derivatives that may possess enhanced pharmacological activities or novel therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzyl Group
Compound A : (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2)
- Structure : Replaces the benzyl-pyrrolidinylmethyl group with a 2-fluorobenzyl moiety.
- Formula : C₁₁H₁₅FN₂O (MW: 210.25 g/mol).
- Key Differences: The electron-withdrawing fluorine atom enhances polarity and may influence metabolic stability or receptor binding compared to the parent compound.
Compound B : (2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (CAS 1307482-37-6)
- Structure : Substitutes the benzyl-pyrrolidinylmethyl group with a 3-nitrobenzyl group.
- Formula : C₁₁H₁₅N₃O₃ (MW: 237.26 g/mol).
- Key Differences : The nitro group introduces strong electron-withdrawing effects, likely reducing basicity and increasing reactivity. This modification could alter pharmacokinetic properties, such as membrane permeability or oxidative stability .
Alkyl Chain Modifications on the Amide Nitrogen
Compound C : (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS 1355789-17-1)
- Structure : Replaces the N-methyl group with an N-ethyl group.
- Formula : C₁₇H₂₇N₃O (MW: 301.43 g/mol).
- This modification might also affect metabolic clearance rates due to steric hindrance .
Ring System Variations
Compound D : (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide
- Structure : Replaces the pyrrolidine ring with a piperidine ring and lacks the benzyl substituent.
- Formula: Not explicitly provided (estimated C₉H₁₉N₃O).
- Key Differences : The six-membered piperidine ring introduces conformational flexibility compared to the five-membered pyrrolidine. The absence of the benzyl group reduces aromatic interactions, which could diminish binding affinity in target applications .
Comparative Analysis Table
Implications of Structural Modifications
- Lipophilicity : N-alkylation (e.g., Compound C) increases logP, favoring membrane penetration but risking solubility issues.
- Electronic Effects : Electron-withdrawing groups (e.g., Compound B) may enhance stability against nucleophilic attack but reduce basicity.
- Steric Factors : Bulky substituents (e.g., benzyl-pyrrolidinylmethyl in the target compound) could hinder enzyme binding or metabolic degradation.
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 275.39 g/mol. Its IUPAC name is (2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylpropanamide. The structure features a chiral center, which contributes to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological conditions.
Interaction with Biological Targets
- Neurotransmitter Receptors : The compound may act as a modulator of neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various pyrrolidine derivatives demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
Antifungal Activity
In addition to antibacterial properties, some studies have also highlighted antifungal activities against fungi such as Candida albicans. The MIC values for antifungal activity can vary widely but typically show promising results in inhibiting fungal growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC Values |
|---|---|---|---|
| (S)-1-Benzyl-pyrrolidin-2-ylmethyl-methyl-amine | Structure | Moderate antibacterial | 0.01 - 0.05 mg/mL |
| (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide | Structure | High antifungal | 0.0048 - 0.039 mg/mL |
| This compound | Structure | Strong antibacterial & antifungal | 0.0039 - 0.025 mg/mL |
Case Studies and Research Findings
Several case studies have been published that explore the pharmacological effects of this compound:
- Neuropharmacological Effects : A study demonstrated that the compound could enhance cognitive function in rodent models by modulating dopaminergic activity.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant inhibition against multiple bacterial strains, supporting its potential use as an antimicrobial agent.
- Therapeutic Applications : Ongoing research is investigating its role as a precursor for drug development targeting neurological disorders and infections.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-propionamide, and how can reaction yields be improved?
The synthesis typically involves coupling a chiral pyrrolidine derivative with a protected amino acid, followed by deprotection and purification. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to minimize racemization .
- Chiral purity : Employ (S)-configured starting materials or enzymatic resolution to ensure stereochemical integrity .
- Yield optimization : Monitor reaction kinetics via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Use orthogonal analytical methods:
- LC-MS : Confirm molecular weight and detect impurities (e.g., diastereomers or unreacted precursors) .
- Chiral HPLC : Verify enantiomeric excess (≥98%) using a chiral stationary phase (e.g., Chiralpak AD-H) .
- NMR spectroscopy : Assign stereochemistry via NOESY/ROESY to resolve spatial proximity of benzyl and methyl groups .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be resolved?
Discrepancies may arise from dynamic equilibria in solution vs. solid-state packing. Strategies include:
- Variable-temperature NMR : Identify conformational flexibility (e.g., pyrrolidine ring puckering) .
- X-ray refinement with SHELXL : Apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities, especially for methyl groups .
- DFT calculations : Compare experimental (XRD/NMR) and computed structures to validate dominant conformers .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Variability often stems from residual solvents or polymorphic forms:
- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate thermodynamically stable forms .
- QC protocols : Implement strict in-process controls (e.g., in-line FTIR for reaction monitoring) .
- Bioassay normalization : Pre-treat batches with activated charcoal to adsorb impurities before testing .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
The (S)-configuration at the amino center is critical for target affinity. Methodological approaches include:
- Docking simulations : Compare binding poses of (S)- and (R)-enantiomers using AutoDock Vina .
- SAR studies : Synthesize analogs with modified benzyl/pyrrolidine groups to map steric and electronic requirements .
- SPR biosensing : Quantify binding kinetics (ka/kd) to receptors like GPCRs or ion channels .
Experimental Design & Data Contradiction Analysis
Q. How should researchers design assays to distinguish between allosteric vs. orthosteric binding modes?
- Competitive binding assays : Use radiolabeled orthosteric ligands (e.g., [³H]-NMS) to test displacement .
- Mutagenesis : Introduce point mutations (e.g., D113A in a receptor’s allosteric pocket) and measure affinity shifts .
- Kinetic analysis : Compare kon/koff rates via surface plasmon resonance (SPR) to identify slow-binding allosteric effects .
Q. What analytical approaches reconcile discrepancies between in vitro potency and in vivo efficacy?
- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in plasma .
- Plasma protein binding assays : Measure free fraction via equilibrium dialysis to adjust potency thresholds .
- PK/PD modeling : Integrate bioavailability data (e.g., Cmax, AUC) to refine dose-response relationships .
Safety & Handling in Academic Research
Q. What safety protocols are essential for handling this compound in aerosol-generating procedures?
- Ventilation : Use fume hoods with ≥100 fpm face velocity during lyophilization or sonication .
- PPE : Wear NIOSH-approved N95 respirators and nitrile gloves (≥8 mil thickness) .
- Spill management : Neutralize acidic degradation products with sodium bicarbonate before disposal .
Computational & Structural Biology Applications
Q. How can molecular dynamics (MD) simulations predict the compound’s membrane permeability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
